Tetrathiafulvalene-d4
Description
Contextual Overview of Tetrathiafulvalene (B1198394) (TTF) and its Derivatives
Tetrathiafulvalene (TTF) is a sulfur-based heterocyclic organic compound renowned for its potent electron-donating capabilities. uni-tuebingen.de Since the discovery of high electrical conductivity in its charge-transfer (CT) complex with tetracyano-p-quinodimethane (TCNQ) in 1973, TTF has become one of the most extensively studied molecules in materials chemistry. nih.govmdpi.com The TTF core can be readily modified, and its derivatives have been widely investigated for their potential in molecular electronics, serving as components in conductors, semiconductors, and molecular switches. nih.govbeilstein-journals.org
The key property of TTF is its ability to undergo stable, reversible oxidation to form a radical cation (TTF•⁺) and a dication (TTF²⁺). mdpi.com This redox activity is central to its function in forming highly conductive CT complexes. dtic.mil Beyond molecular conductors, TTF derivatives have been incorporated into a vast array of systems, including:
Supramolecular Assemblies: The planar structure of TTF promotes π-π stacking interactions, which, along with other non-covalent forces like hydrogen bonding, drive the self-assembly of nanostructures. beilstein-journals.org
Molecular Sensors: TTF-based systems have been developed as chemical sensors for detecting metal cations and other analytes. mun.ca
Redox Flow Batteries: The reversible redox behavior of TTF derivatives makes them promising candidates for catholytes in high-energy-density flow batteries. rsc.org
The versatility and tunable electronic properties of the TTF framework have solidified its status as a fundamental building block in the design of functional organic materials. beilstein-journals.orgmdpi.com
Rationale for Deuteration in Tetrathiafulvalene Chemistry and Physics
The strategic replacement of hydrogen atoms with deuterium (B1214612) in the TTF molecule to create TTF-d4 is a technique used to induce subtle modifications in the material's properties. This process, known as deuteration, is motivated by the desire to understand and control the delicate interplay between a molecule's structure, its vibrational modes (phonons), and its electronic behavior.
The primary rationale for deuteration lies in the mass difference between hydrogen and deuterium. The heavier deuterium isotope leads to a lower vibrational energy for C-D bonds compared to C-H bonds. rsc.org This alteration of the molecule's vibrational spectrum has several important consequences:
Probing Electron-Phonon Coupling: The electronic properties of molecular crystals are often coupled to their lattice vibrations. By systematically changing the vibrational modes through deuteration, researchers can study the nature and strength of this electron-phonon coupling. acs.org
Tuning Phase Transitions: In materials that exhibit phase transitions, such as the metal-insulator transition, the transition temperature can be sensitive to isotopic substitution. A landmark study on the TTF-TCNQ charge-transfer salt showed that using deuterated TTF-d4 shifted the material's phase transition temperatures, demonstrating that isotopic effects can be used to tune the collective electronic states of the system. aps.orgaps.org
Applying "Chemical Pressure": Deuteration can subtly alter intermolecular distances and forces, mimicking the effect of applying external physical pressure. This concept of "chemical pressure" allows for the fine-tuning of a material's crystal lattice and, consequently, its electronic properties, such as conductivity. rsc.orgmdpi.com This is particularly useful for studying materials near critical electronic states, like the boundary between insulating and superconducting phases. mdpi.com
Enhancing Spectroscopic Analysis: Techniques like neutron scattering are highly sensitive to the difference between hydrogen and deuterium. Using TTF-d4 allows for more precise determination of crystal and molecular structures and dynamics, as deuterium provides a different scattering cross-section than hydrogen. aps.org
First-principles theoretical studies have been conducted to compare the structures and vibrational frequencies of TTF and TTF-d4 in their different oxidation states, providing a fundamental understanding of how deuteration impacts the molecule's properties at a quantum level. acs.org
Significance of Isotopic Effects in Electronic and Supramolecular Materials
The use of isotopic substitution, particularly H/D substitution, is a significant and established strategy in materials science for engineering the properties of materials without altering their chemical composition. ornl.govaps.org
In Electronic Materials: Isotope effects are crucial for understanding and engineering semiconductors and conductors. aps.org Altering the isotopic mass directly affects phonons (lattice vibrations). semiengineering.com This change in the phonon spectrum influences the electron-phonon interaction, which can modify fundamental electronic and optical properties. aps.orgazom.com For example, research has shown that isotopic substitution can shift the optical bandgap of a semiconductor, effectively changing the color of light it emits. ornl.govazom.com This "isotope engineering" opens pathways to design novel 2D optoelectronic devices for applications in microelectronics, solar cells, and next-generation computing. ornl.govazom.com The effect can be so significant that it can renormalize the exciton (B1674681) binding energy in low-dimensional materials. semiengineering.com
In Supramolecular Materials: The properties of supramolecular systems are governed by a network of weak, non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov Isotopic substitution can have a profound impact on these interactions. Replacing hydrogen with deuterium in a hydrogen bond can increase its strength, which in turn can affect the self-assembly process and the stability of the resulting structures. nih.govgcu.ac.uk This has been observed in supramolecular gels, where changing the solvent from H₂O to D₂O, or deuterating the gelator molecule itself, can alter the kinetics of gelation, the morphology of the self-assembled fibers, and the mechanical properties of the final gel. nih.govgcu.ac.ukacs.org This isotopic control allows for the fine-tuning of the properties of soft materials. nih.gov Furthermore, isotopic substitution can lead to "isotopic polymorphism," where the deuterated and non-deuterated versions of a compound crystallize in different arrangements due to changes in intermolecular forces. rsc.org
Scope and Objectives of Research on Tetrathiafulvalene-d4 Systems
Research involving this compound is primarily focused on using deuteration as a precise tool to investigate and control complex physical phenomena in TTF-based materials. The overarching objective is to gain a deeper, more fundamental understanding of the structure-property relationships that govern the behavior of organic conductors and molecular materials.
Key research objectives include:
Investigating Phase Transitions: A primary goal is to elucidate the mechanisms behind electronic and structural phase transitions in TTF charge-transfer salts. By observing how deuteration shifts critical temperatures and alters the nature of the transition, scientists can test theoretical models of these collective phenomena. aps.orgaps.org
Fine-Tuning Electronic Properties: Researchers use TTF-d4 to systematically tune the electronic properties of materials. This is especially valuable for studying systems near a critical point in their phase diagram, such as the boundary between an insulator and a superconductor. Partial deuteration of related donor molecules has been shown to systematically apply "chemical pressure," allowing researchers to navigate the phase diagram with high precision. mdpi.com
Understanding Vibrational Coupling: TTF-d4 is used to study how molecular vibrations couple to the electronic states of the material. Comparing the vibrational spectra (e.g., via Raman or infrared spectroscopy) of TTF and TTF-d4 provides direct insight into which vibrational modes are most affected by deuteration and how they interact with the electron system. acs.orguab.cat
Probing Disorder and Transport Mechanisms: In some TTF-based salts, deuteration can influence the degree of disorder in the crystal lattice. This allows for controlled studies on how disorder affects charge transport mechanisms, helping to distinguish between different models of conductivity, such as band transport versus hopping. mdpi.com
Ultimately, the study of TTF-d4 systems contributes to the foundational knowledge required for the rational design of future organic electronic materials with precisely controlled properties.
Data Tables
Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51751-16-7 | parchem.com |
| Empirical Formula | C₆D₄S₄ | sigmaaldrich.com |
| Molecular Weight | 208.38 | parchem.comsigmaaldrich.com |
| Isotopic Purity | 97 atom % D | sigmaaldrich.comsigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dideuterio-2-(4,5-dideuterio-1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPAXDKURNIOZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=CS2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C2SC(=C(S2)[2H])[2H])S1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480483 | |
| Record name | Tetrathiafulvalene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51751-16-7 | |
| Record name | Tetrathiafulvalene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Deuterated Tetrathiafulvalene Tetrathiafulvalene D4
Isotopic Labeling Strategies for High Deuterium (B1214612) Incorporation
The synthesis of tetrathiafulvalene-d4 (TTF-d4) with high levels of deuterium incorporation is critical for its applications in mechanistic studies and materials science. The primary strategies involve either direct hydrogen-deuterium exchange or, more commonly, de novo synthesis from deuterated starting materials.
Synthesis via Deuterated Precursors
A more reliable and widely employed method for producing TTF-d4 is to build the molecule from precursors that already contain deuterium at the desired positions. This approach provides precise control over the location and level of isotopic enrichment.
A documented route to TTF-d4 involves a reaction sequence starting from deuterated 1,4-cyclohexanedione. cdnsciencepub.com Mass spectral analysis of the final TTF-d4 product from this pathway indicated a high deuterium content of 95.4%. cdnsciencepub.com The synthesis proceeds through a deuterated intermediate, which is then converted to the final product. The use of deuterated starting materials is a common strategy in the synthesis of complex deuterated molecules for pharmaceutical and materials science applications. nih.govnih.gov
Below is a table of potential deuterated precursors for TTF-d4 synthesis.
| Precursor Name | Molecular Formula | Role in Synthesis |
| 1,4-Cyclohexanedione-d₈ | C₆D₈O₂ | A key starting material for building the deuterated dithiole rings. cdnsciencepub.com |
| Deuterated malononitrile | C₃D₂N₂ | A potential precursor for forming the dithiole ring structure with deuterium incorporated. cdnsciencepub.com |
| Deuterium oxide | D₂O | Used as a deuterium source in catalyzed exchange reactions and as a solvent to prevent H-D back-exchange. wikipedia.orgnju.edu.cnchinesechemsoc.org |
| Deuterated 1,3-dithiolium salts | C₃HD₂S₂⁺ | A hypothetical deuterated intermediate that could be used in the final coupling step to form TTF-d4. |
Purification and Isotopic Purity Assessment Techniques
After synthesis, rigorous purification and characterization are essential to ensure both chemical and isotopic purity for subsequent applications.
The primary methods for purifying solid organic compounds like TTF and its deuterated analogue are recrystallization and sublimation. cdnsciencepub.com Recrystallization from a suitable solvent system, such as cyclohexane/hexane, under an inert atmosphere can effectively remove impurities. cdnsciencepub.com Gradient sublimation is another powerful technique that separates the product from less volatile or non-volatile contaminants, often yielding a highly pure crystalline product. cdnsciencepub.com For some isotopically labeled compounds, purification can also be achieved using solid-phase extraction (SPE) or flash chromatography. acs.orgmdpi.com
Assessing the isotopic purity—the percentage of molecules that have been successfully deuterated—is a critical step. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this analysis. rsc.orgrsc.org
| Technique | Principle and Application |
| High-Resolution Mass Spectrometry (HRMS) | HRMS, often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), can distinguish between the unlabeled (d₀), partially deuterated, and fully deuterated (d₄) versions of TTF based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net By comparing the relative intensities of the isotopologue peaks in the mass spectrum, a quantitative measure of isotopic enrichment can be calculated. nih.govresearchgate.net This method is highly sensitive, requires minimal sample, and can rapidly determine isotopic purity. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the absence or significant reduction of proton signals at the labeled positions. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their presence and location on the molecular scaffold. rsc.orgrsc.org NMR analysis provides crucial information on the structural integrity of the compound and the specific sites of deuteration. rsc.org |
Scale-Up Considerations for this compound Production
Transitioning the synthesis of TTF-d4 from a laboratory scale to larger, industrial production presents several challenges, primarily related to the cost of deuterated materials and the technical demands of deuteration reactions. nih.gov
Key considerations for scale-up include:
Cost and Availability of Deuterated Reagents: Deuterated starting materials and solvents (e.g., D₂O, deuterated 1,4-cyclohexanedione) are significantly more expensive than their protio-analogues. nih.gov Efficient, high-yield reactions are paramount to make scale-up economically feasible. Electrochemical methods using D₂O as the deuterium source have been highlighted as a cost-effective and scalable approach for some deuteration reactions, with successful scale-up to the 15-gram level reported. nju.edu.cn
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates (a primary kinetic isotope effect). nih.gov Reaction conditions such as temperature, pressure, and catalyst loading may need to be re-optimized during scale-up to account for the KIE and maintain acceptable reaction times and yields.
Maintaining Isotopic Purity: On a larger scale, ensuring consistently high deuterium incorporation and preventing H-D back-exchange becomes more complex. This requires careful control over the reaction atmosphere (excluding moisture) and the purity of all reagents and solvents. The use of continuous-flow reactors can offer better control over reaction parameters and may be advantageous for scaling up deuteration processes. researchgate.net
Process Optimization: For unlabeled TTF, an expedient, cost-effective large-scale synthesis has been developed that avoids chromatography and provides high yields. acs.org Applying these principles—such as robust crystallization-based purification instead of chromatography—to the TTF-d4 synthesis would be a critical goal for industrial production.
Electronic Structure and Quantum Chemical Investigations of Tetrathiafulvalene D4
Molecular Orbital Analysis and Frontier Orbital Energetics
HOMO-LUMO Energy Gaps and Redox Potentials
The HOMO-LUMO gap in tetrathiafulvalene (B1198394) and its derivatives is a critical factor in determining their charge-transfer properties. worktribe.com Theoretical calculations have shown that the HOMO-LUMO gap of TTF is approximately 3.872 eV in the gas phase. edu.krd This gap is strongly related to the molecule's optical and electronic properties. edu.krd The energy of the HOMO is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. edu.krdpku.edu.cn Consequently, a smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower stability. edu.krd
Tetrathiafulvalene is a well-known electron donor that can be reversibly oxidized in two single-electron steps to form a stable radical cation (TTF•+) and a dication (TTF2+). mdpi.combeilstein-journals.org This behavior is attributed to the formation of aromatic 1,3-dithiolium cations upon oxidation. beilstein-journals.org The redox potentials for these processes are relatively low, highlighting the electron-donating strength of the TTF core. beilstein-journals.org The HOMO-LUMO gap can be significantly reduced by covalently linking TTF derivatives with strong electron-acceptor molecules, leading to materials with very low gaps (around 0.3 eV) and amphoteric redox behavior. worktribe.comnih.gov
Table 1: Calculated Electronic Properties of Tetrathiafulvalene (TTF)
| Property | Gas Phase | Water | Acetone | Tetrahydrofuran (B95107) (THF) | Carbon Tetrachloride (CCl4) | Benzene |
|---|---|---|---|---|---|---|
| HOMO (eV) | -4.893 | -4.954 | -4.945 | -4.939 | -4.921 | -4.928 |
| LUMO (eV) | -1.021 | -1.008 | -1.011 | -1.012 | -1.015 | -1.014 |
| HOMO-LUMO Gap (eV) | 3.872 | 3.946 | 3.934 | 3.927 | 3.906 | 3.914 |
This table presents data from a study on the solvent effects on the electronic properties of Tetrathiafulvalene, showing how the HOMO and LUMO energies, and the resulting energy gap, are influenced by the polarity of the surrounding medium. Data sourced from Passer Journal of Basic and Applied Sciences. edu.krd
Influence of Deuteration on Electronic Distribution
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can subtly influence the electronic properties of molecules. In the context of TTF-based charge-transfer salts, deuteration has been shown to affect transport properties and phase transition temperatures. mdpi.comresearchgate.net These effects are often attributed to changes in the crystal packing and intermolecular interactions due to the slightly different vibrational modes and bond lengths associated with deuterium. rsc.org
While the direct impact of deuteration on the electronic distribution of an isolated TTF-d4 molecule is expected to be minimal, its influence becomes more pronounced in the solid state. mdpi.com The modification of intermolecular interactions can alter the electronic band structure and the density of states, which in turn affects the material's conductivity. rsc.org For instance, in some (TMTTF)2X salts, deuteration leads to an increase in the charge-ordering transition temperature, suggesting a modification of the electronic correlations along the molecular stacks. mdpi.comresearchgate.net This highlights that even small structural changes induced by deuteration can have a significant impact on the collective electronic behavior of TTF-based materials. mdpi.com
Density Functional Theory (DFT) and Ab Initio Calculations
DFT and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules like TTF-d4. acs.orgacademie-sciences.fr These calculations provide detailed information about the molecule's geometry, vibrational frequencies, and electronic states, which are essential for a comprehensive understanding of its behavior. acs.orgtudelft.nl
Ground State Properties and Molecular Conformations
Early studies often assumed a planar D2h symmetry for the TTF molecule. acs.org However, more recent gas-phase electron diffraction studies and DFT calculations have shown that a nonplanar, boat-like conformation (C2v symmetry) is the ground state geometry, although the energy difference between the planar and boat-like forms is small. beilstein-journals.orgacs.org The molecule readily planarizes upon oxidation to the radical cation (TTF•+), adopting a D2h symmetric structure. beilstein-journals.org
DFT calculations have been successfully employed to determine the optimized geometries and vibrational spectra of both TTF and TTF-d4 in their neutral and oxidized states. acs.org These studies provide valuable data on bond lengths and angles, which are in good agreement with experimental results. academie-sciences.fr The ability to accurately model the ground state properties is a prerequisite for reliable predictions of more complex phenomena, such as excited state dynamics and electron-phonon coupling. acs.orgtudelft.nl
Table 2: Selected Optimized Bond Lengths (Å) and Angles (°) for TTF
| Parameter | Calculated (DFT/B3LYP/6-31G**) | Experimental |
|---|---|---|
| C=C | 1.370 | 1.347 |
| C-C | 1.419 | 1.384 |
| C-S | 1.744 | 1.733 |
This table compares theoretically calculated and experimentally determined geometric parameters for the Tetrathiafulvalene molecule. The data illustrates the good agreement between DFT calculations and experimental findings. Data sourced from Comptes Rendus de l'Académie des Sciences. academie-sciences.fr
Excited State Dynamics via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. researchgate.netacademie-sciences.fr For TTF and its derivatives, TD-DFT calculations can predict vertical excitation energies and absorption spectra, providing insights into the nature of electronic transitions. researchgate.netresearchgate.net These calculations are crucial for understanding the photophysical properties of TTF-based materials and their potential applications in optoelectronic devices. beilstein-journals.org
Studies on TTF-based donor-acceptor systems have shown that TD-DFT can effectively model intramolecular charge transfer (ICT) processes. researchgate.net The calculated absorption spectra often show good agreement with experimental data, allowing for the assignment of spectral bands to specific electronic transitions. academie-sciences.fr For instance, in TTF-based triads, TD-DFT calculations, in conjunction with other methods like CASSCF/CASPT2, have been used to identify and characterize the intervalence charge-transfer bands in their radical anion states. csic.es
Theoretical Models for Electron-Phonon Coupling and Vibrational Renormalization
The interaction between electrons and molecular vibrations (phonons), known as electron-phonon coupling, is a fundamental process that significantly influences the transport properties of organic conductors. tudelft.nlarxiv.org In TTF-based materials, this coupling is crucial for understanding phenomena such as superconductivity and charge-density wave formation. tudelft.nlarxiv.org
Charge Delocalization and Spin Density Distribution in Radical Cations
The formation of the tetrathiafulvalene-d4 (TTF-d4) radical cation (TTF-d4•+) via a reversible one-electron oxidation process induces profound changes in its electronic and geometric structure. This oxidation event is central to the utility of TTF-based compounds in molecular electronics, as the resulting charge and spin delocalization are key to their conducting properties. beilstein-journals.org Upon oxidation, the molecule tends to adopt a more planar conformation, which enhances the propensity for stacking in the solid state and facilitates efficient charge delocalization. beilstein-journals.org
Quantum chemical investigations, primarily employing density functional theory (DFT), and experimental studies using Electron Paramagnetic Resonance (EPR) spectroscopy, have provided a detailed picture of the electronic reorganization within the TTF radical cation. researchgate.netacs.orgnih.gov The unpaired electron in the radical cation occupies the Singly Occupied Molecular Orbital (SOMO), which is of π-symmetry. ub.eduresearchgate.net This orbital governs the distribution of the spin density across the molecular framework. utexas.edu
Theoretical calculations and spectroscopic data consistently show that the positive charge and spin density are not localized on a single atom but are distributed over the entire molecule, particularly within the central S₂C=CS₂ fragment. researchgate.netnih.gov The spin density is significantly high on the four sulfur atoms and the two central carbon atoms of the C=C double bond. ub.eduresearchgate.net In contrast, the spin density on the substituent atoms—in this case, the deuterium atoms—is effectively zero. nih.gov This extensive delocalization contributes to the high stability of the TTF radical cation. beilstein-journals.org
First-principles studies have been conducted to analyze the structures and vibrational spectra of both TTF and TTF-d4 and their corresponding radical cations, providing insight into the dependence of molecular properties on the oxidation state. researchgate.netacs.org EPR spectroscopy serves as a powerful experimental tool to probe the spin distribution directly. bruker.com By analyzing the hyperfine coupling constants of magnetically active isotopes, such as ³³S and ¹³C, the spin population on these specific atoms can be quantified, confirming the theoretical predictions of spin delocalization. researchgate.net For the parent TTF radical cation, the spin population is found to reside to a large extent in the central S₂C=CS₂ part of the π-system. researchgate.net
The distribution of spin density in the TTF-d4 radical cation, as inferred from studies on TTF and its derivatives, is summarized in the table below.
Table 1: Conceptual Spin Density Distribution in the this compound Radical Cation This table illustrates the qualitative distribution of the unpaired electron's spin density based on theoretical and experimental findings on the TTF radical cation core.
| Atomic Position | Relative Spin Density | Rationale |
| Sulfur (S) Atoms | High | The sulfur atoms are a major locus of spin density due to their p-orbitals' significant contribution to the π-symmetric SOMO. ub.eduresearchgate.net |
| Central Carbon (C=C) Atoms | High | The central C=C double bond is a key part of the conjugated π-system, bearing a notable portion of the spin density. researchgate.netresearchgate.net |
| Outer Carbon Atoms | Low | The carbon atoms bonded to deuterium have a lower, but non-zero, share of the spin density. |
| Deuterium (D) Atoms | Negligible | Substituents on the TTF core typically exhibit near-zero spin densities, as the unpaired electron is confined to the central π-system. nih.gov |
This delocalized electronic structure is a fundamental characteristic of the TTF-d4 radical cation, underpinning its role as a building block for organic conductors and advanced molecular materials. beilstein-journals.org
Charge Transfer Phenomena and Advanced Electrical Properties of Tetrathiafulvalene D4 Systems
Formation and Stoichiometry of Tetrathiafulvalene-d4 Charge Transfer Complexes
The ability of tetrathiafulvalene (B1198394) and its derivatives to form charge-transfer (CT) complexes with electron-acceptor molecules is fundamental to their conducting properties. In these complexes, the electron-rich TTF moiety donates a fraction of an electron to the acceptor, resulting in a partially charged state that facilitates the movement of charge carriers. The stoichiometry of these complexes, which is the ratio of donor to acceptor molecules, is a critical factor that governs the crystal packing and, consequently, the electronic band structure.
Tetrathiafulvalene-based charge-transfer complexes typically exhibit simple stoichiometries, most commonly 1:1. rsc.orgrsc.org This is observed in numerous systems, including the archetypal organic metal, TTF-TCNQ (tetracyanoquinodimethane). rsc.org Studies on various TTF derivatives with different acceptor molecules have consistently shown the prevalence of this 1:1 ratio. For instance, charge-transfer complexes of TTF with hexanitrostilbene (B7817115) (HNS) and tetraazidoquinone (TAZQ) have been isolated as single crystals with a 1:1 stoichiometry. rsc.org
The stoichiometry can also be influenced by the synthetic conditions. For instance, mechanochemical synthesis of the charge-transfer complex between TTF and chloranil (B122849) leads to a 1:1 adduct. mdpi.com It is reasonable to assume that similar synthetic methodologies applied to TTF-d4 would yield complexes with the same stoichiometry. While less common, other stoichiometries such as 2:1 and 3:2 have been observed in some TTF-based systems, often with more complex acceptor molecules or under specific crystallization conditions. mdpi.com
Table 1: Common Stoichiometries of Tetrathiafulvalene (TTF) Based Charge-Transfer Complexes
| Donor | Acceptor | Stoichiometry (Donor:Acceptor) | Reference |
| TTF | TCNQ | 1:1 | rsc.org |
| TTF | HNS | 1:1 | rsc.org |
| TTF | TAZQ | 1:1 | rsc.org |
| TTF | DPNI | 1:1 | rsc.org |
| TTF | Chloranil | 1:1 | mdpi.com |
This table presents typical stoichiometries found in TTF-based charge-transfer complexes, which are expected to be analogous for TTF-d4.
Mechanisms of Intermolecular Charge Transport and Conductivity Anisotropy
The high electrical conductivity in tetrathiafulvalene-based charge-transfer salts arises from the formation of segregated stacks of donor and acceptor molecules. Within these stacks, the close proximity of the planar molecules allows for significant overlap of their π-orbitals, creating pathways for charge carriers to move along the stacking direction. This results in highly anisotropic electrical properties, with the conductivity along the stacks being several orders of magnitude higher than in the perpendicular directions. researchgate.net
The primary mechanism for intermolecular charge transport in these materials is hopping, where charge carriers (electrons or holes) move between adjacent molecules in the stack. The efficiency of this hopping process is determined by two key parameters: the reorganization energy and the electronic coupling (transfer integral) between neighboring molecules. The reorganization energy is the energy required to distort the molecule and its surrounding environment upon charge transfer. The transfer integral is a measure of the strength of the electronic interaction between adjacent molecules.
In TTF-based conductors, the charge transport is predominantly one-dimensional along the molecular stacks. researchgate.net This is a direct consequence of the crystal structure, where the intermolecular distances are significantly shorter within a stack than between stacks. This leads to a pronounced conductivity anisotropy. For example, in TTF-TCNQ, the conductivity along the stacking axis is significantly higher than in the transverse directions. researchgate.net
Deuteration is not expected to fundamentally alter the mechanism of intermolecular charge transport, which remains dominated by hopping through π-stacked molecules. However, it can subtly influence the parameters that govern conductivity. The change in mass and the slightly different vibrational frequencies in TTF-d4 compared to TTF can affect the electron-phonon coupling, which in turn can influence the reorganization energy and the scattering of charge carriers.
Studies on deuterated tetramethyl-tetrathiafulvalene (TMTTF) salts, which are structurally similar to TTF salts, have shown that deuteration can have a noticeable effect on the transport properties. researchgate.net These effects are often subtle and depend on the specific anion and crystal structure. The strong dependence of charge localization and ordering on deuteration in these systems confirms the intricate role of structural details in the charge transport along the molecular stacks. researchgate.net
Table 2: Illustrative Conductivity Anisotropy in a TTF-Based Conductor
| Material | Direction of Conductivity | Room Temperature Conductivity (S/cm) | Anisotropy Ratio | Reference |
| TTF-TCNQ | Along stacking axis (b-axis) | ~500 | ~100-500 | researchgate.net |
| TTF-TCNQ | Perpendicular to stacking axis | ~1-5 | researchgate.net |
This table provides a representative example of conductivity anisotropy in a well-studied TTF-based material, illustrating the principles that would apply to TTF-d4 systems.
Metal-Insulator Transitions and Superconducting Phases in Deuterated Salts
Many tetrathiafulvalene-based organic conductors exhibit a metal-to-insulator (M-I) transition upon cooling. aps.orgduke.edu At high temperatures, these materials behave as metals with their conductivity decreasing with temperature. However, below a certain critical temperature (T_MI), a gap opens at the Fermi level, and the material becomes an insulator or a semiconductor. This transition is often driven by electronic instabilities such as the Peierls transition or by strong electron-electron correlations, leading to a Mott insulator state. duke.edu
In quasi-one-dimensional systems like TTF-TCNQ, the M-I transition is often associated with a Peierls distortion, where a periodic lattice distortion stabilizes the insulating ground state. aps.org In more two-dimensional systems based on TTF derivatives like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), the M-I transition is frequently a Mott transition, driven by strong on-site Coulomb repulsion.
Deuteration has been shown to be a powerful tool for tuning the electronic properties of these materials, including the M-I transition temperature. The substitution of hydrogen with deuterium (B1214612) can exert a small "chemical pressure" on the crystal lattice due to the different zero-point energies of C-H and C-D bonds. This can subtly alter the intermolecular distances and overlap, thereby modifying the electronic bandwidth and the strength of electron correlations.
A prime example is the family of κ-(BEDT-TTF)₂X salts, where X is an anion. In these materials, deuteration can shift the system across the phase diagram between metallic, superconducting, and insulating states. For instance, the partially deuterated salt κ-(D₄-BEDT-TTF)₂Cu[N(CN)₂]Br exhibits a superconducting transition at approximately 11.6 K. aip.org The degree of deuteration can influence the critical temperature of the superconducting transition.
While superconductivity has not been reported in salts of the parent TTF-d4 molecule, the behavior of related deuterated compounds suggests that TTF-d4 based conductors could also exhibit tunable M-I transitions and potentially even superconducting phases under the right conditions (e.g., with appropriate counter-ions and under pressure).
Role of Deuteration in Modulating Intramolecular and Intermolecular Charge Transfer
Deuteration, the substitution of hydrogen with deuterium, can subtly modulate both intramolecular and intermolecular charge transfer processes in molecular crystals. While the electronic structure of the molecule is largely unaffected, the change in mass and vibrational frequencies can have a discernible impact on the solid-state properties. nih.govnih.gov
Intramolecular Effects: From an intramolecular perspective, the primary effect of deuteration is on the vibrational modes of the molecule. The C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. This modification of the vibrational spectrum can influence the electron-phonon coupling, which is the interaction between the electrons and the molecular vibrations. This coupling plays a role in determining the reorganization energy associated with charge transfer. A change in reorganization energy can, in principle, affect the rate of intramolecular charge transfer in suitably designed molecular systems, although this effect is generally small for simple charge transfer. nih.gov
Intermolecular Effects: The more significant impact of deuteration is often observed in the intermolecular interactions and the resulting crystal packing. The shorter and stronger C-D bonds compared to C-H bonds can lead to slightly different intermolecular contacts and a small contraction of the unit cell volume. This phenomenon is often referred to as a "chemical pressure" effect.
This subtle structural modification can alter the overlap between the π-orbitals of adjacent molecules in the crystal lattice. The transfer integral, which is highly sensitive to the distance and relative orientation of neighboring molecules, can therefore be modulated by deuteration. A change in the transfer integral directly affects the electronic bandwidth and the efficiency of intermolecular charge transport.
In the context of charge-transfer complexes, this can shift the delicate balance between the neutral and ionic ground states. Studies on related organic conductors have demonstrated that deuteration can be a tool to fine-tune the degree of charge transfer between donor and acceptor molecules. mdpi.com For example, in systems close to a phase boundary, the small perturbation introduced by deuteration can be sufficient to drive the system from a metallic to an insulating state, or to modify the critical temperature of a superconducting transition.
Investigation of Single-Molecule and Bulk Conductivity in this compound Materials
The electrical conductivity of molecular materials can be investigated at two distinct scales: the bulk level, which represents the average conductivity of a macroscopic crystal or film, and the single-molecule level, which probes the conductance of an individual molecule.
For TTF-d4 based materials, the bulk conductivity is expected to be of a similar order of magnitude to their protonated counterparts, although subtle differences can arise from the effects of deuteration on crystal packing and electron-phonon coupling. The conductivity of these materials can be tuned by chemical doping, where the introduction of dopants can increase the number of charge carriers. For instance, in TTF-based covalent organic frameworks (COFs), the conductivity can be increased by several orders of magnitude upon doping with iodine or TCNQ. rsc.org
Single-Molecule Conductivity: The study of single-molecule conductance provides fundamental insights into the intrinsic charge transport properties of a molecule, free from the complexities of the bulk solid state. Techniques such as scanning tunneling microscopy break-junction (STM-BJ) are used to measure the conductance of a single molecule bridging two electrodes. beilstein-journals.orgrsc.org
Research on tetrathiafulvalene derivatives has shown that their single-molecule conductance is highly dependent on the molecular structure, the nature of the anchoring groups that bind the molecule to the electrodes, and the redox state of the TTF core. rsc.org For instance, the conductance of a π-extended TTF derivative was found to be very low in its neutral state, but a clear conductance signature was observed for its charge-transfer complex. beilstein-journals.org This highlights the importance of charge transfer in enhancing molecular conductance.
Table 3: Representative Conductivity Values for TTF-based Materials
| Material System | Measurement Scale | Conductivity | Reference |
| TTF-TCNQ Crystal | Bulk | ~500 S/cm (at 300 K) | researchgate.net |
| TTF-based Covalent Organic Framework (pristine) | Bulk | ~10⁻⁴ S/m | rsc.org |
| TTF-based Covalent Organic Framework (doped) | Bulk | ~0.28 S/m | rsc.org |
| π-extended TTF derivative (neutral) | Single-Molecule | Below 10⁻⁷ G₀ | beilstein-journals.org |
| π-extended TTF derivative (charge-transfer complex) | Single-Molecule | ~10⁻⁴ - 10⁻⁵ G₀ | beilstein-journals.org |
This table provides illustrative conductivity values for various TTF-based systems to contextualize the expected properties of TTF-d4 materials.
Solid State Structures and Crystal Engineering of Tetrathiafulvalene D4 Derivatives
Crystal Growth Techniques for High-Quality Single Crystals
The synthesis of high-quality single crystals is a critical prerequisite for detailed structural analysis and the accurate measurement of physical properties. For TTF-d4 and its charge-transfer salts, several techniques have been adapted and optimized from methods used for their protonated analogs. The primary goal is to produce large, highly pure, and defect-free crystals.
Commonly employed methods include:
Slow Cooling of Saturated Solutions : This is a conventional and widely used method where TTF-d4 and an acceptor molecule are dissolved in an appropriate organic solvent. The solution is then cooled slowly, allowing for the gradual formation of single crystals as the solubility decreases. The choice of solvent is crucial and is typically a non-polar or moderately polar organic solvent.
Plate Sublimation : This technique is particularly effective for obtaining very high-purity single crystals. mdpi.com In this method, the constituent materials (e.g., TTF-d4 and an acceptor like chloranil) are heated under vacuum. mdpi.com The sublimated powders condense on a cooler surface, or "plate," forming well-defined single crystals. mdpi.com This method avoids solvent incorporation into the crystal lattice and can yield naturally grown crystals with well-defined facets. mdpi.com
Electrochemical Crystallization : This method is especially useful for growing radical ion salts. aip.org A constant electrical current or voltage is applied to a solution containing the neutral TTF-d4 molecule and an electrolyte salt of the desired counterion. aip.org Oxidation of TTF-d4 occurs at the anode, and over a period of days to weeks, high-quality single crystals of the cation radical salt grow on the electrode surface. aip.org This technique allows for precise control over the crystal growth rate. aip.org
Diffusion Methods : In this technique, solutions of the donor (TTF-d4) and the acceptor are carefully layered in a tube, often separated by a layer of pure solvent. Over time, the molecules diffuse into each other, and crystals form at the interface where the concentration is optimal for nucleation and growth.
Table 1: Comparison of Crystal Growth Techniques for TTF-d4 Derivatives
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Slow Cooling | Decreasing solubility upon gradual cooling of a saturated solution. | Simple setup, good for screening conditions. | Growth of neutral and charge-transfer complex crystals. |
| Plate Sublimation | Condensation of vapor-phase reactants onto a cooler surface. mdpi.com | High purity, solvent-free crystals. mdpi.com | Purifying materials and growing high-quality crystals for optical measurements. mdpi.com |
| Electrochemical Crystallization | Anodic oxidation of the donor molecule in an electrolyte solution. aip.org | Control over stoichiometry and crystal quality, access to radical ion salts. aip.org | Synthesis of organic conductors and superconductors. |
| Solvent Diffusion | Slow mixing of donor and acceptor solutions through diffusion. | Can produce very high-quality crystals by maintaining a stable growth environment. | Growth of charge-transfer complexes that are sensitive to temperature changes. |
Single-Crystal X-ray Diffraction Analysis of Tetrathiafulvalene-d4 Salts
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. umass.edu This analysis provides crucial data on bond lengths, bond angles, and intermolecular distances, which are fundamental to understanding the electronic and physical properties of TTF-d4 salts.
The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. For TTF-d4 salts, SCXRD studies reveal key structural features such as:
Molecular Geometry : Confirmation of the planarity or distortion of the TTF-d4 molecule.
Stacking Arrangement : In many TTF-based conductors, the molecules form segregated stacks. SCXRD determines the manner of this stacking (e.g., uniform, dimerized, tetramerized) and the interplanar distances, which are critical for charge transport. mdpi.com
Charge Transfer Estimation : The degree of charge transfer (ρ) from the donor (TTF-d4) to the acceptor can be estimated by analyzing the changes in intramolecular bond lengths, particularly the central C=C double bond and the C-S bonds of the TTF core, which are sensitive to the molecule's oxidation state. rsc.org
Anion Ordering : In radical ion salts, the position and ordering of the counterions are determined. Anion ordering can drive phase transitions and significantly influence the electronic properties. mdpi.com
Structural analyses are often performed at various temperatures to detect and characterize phase transitions, where changes in the crystal lattice, molecular packing, or symmetry occur. ub.edu
Influence of Deuteration on Crystal Packing and Intermolecular Interactions
The substitution of hydrogen with deuterium (B1214612) (the H/D isotope effect) can induce subtle but significant changes in the crystal structure and intermolecular interactions, a phenomenon sometimes referred to as "isotopic polymorphism". rsc.orgscispace.com While deuterium and protium (B1232500) are chemically identical, their difference in mass leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. This can affect the nature and strength of weak intermolecular interactions that govern crystal packing.
Key influences of deuteration include:
Modification of Hydrogen Bonds : In systems with hydrogen bonds (including weak C-H···X interactions), deuteration can alter the bond length and strength. rsc.org The O–D···O bond is typically slightly longer than the O–H···O bond, a geometric isotope effect (GIE) that can propagate through the crystal lattice. rsc.orgscispace.com
Changes in Intermolecular Distances : The subtle changes in vibrational modes can lead to small modifications in the unit cell parameters and intermolecular contacts. rsc.org This "internal chemical pressure" can be anisotropic, affecting different crystal directions differently. rsc.org
Lattice Dynamics : The heavier mass of deuterium affects phonon modes in the crystal. This can influence the temperature of structural phase transitions and the dynamic behavior of molecules or specific functional groups within the crystal. aip.org For instance, the rotational dynamics of ethylene (B1197577) end-groups in BEDT-TTF derivatives are altered upon deuteration, affecting the temperature of a glass-like transition. aip.org
In essence, deuteration acts as a fine-tuning knob for the intermolecular interactions within the crystal, allowing for the modulation of the delicate balance between different ground states, such as metallic, insulating, or superconducting phases. mdpi.comrsc.org
Polymorphism and Phase Transitions in Deuterated Tetrathiafulvalene (B1198394) Materials
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of materials science. nih.gov Deuteration can be a direct cause of polymorphism or can modify the phase transition behavior of existing polymorphs. rsc.org
Isotopic Polymorphism : In some cases, the protonated and deuterated versions of a compound crystallize in entirely different structures under the same conditions. scispace.com This arises when the small energetic changes induced by deuteration are sufficient to tip the balance in favor of an alternative crystal packing arrangement.
Modification of Phase Transition Temperatures : More commonly, deuteration shifts the temperature at which a phase transition occurs. mdpi.comaip.org In κ-D3(Cat-EDT-TTF)2, a deuterated derivative of a TTF-based conductor, a dramatic phase transition occurs at 185 K that is completely absent in its protonated counterpart. researchgate.net This transition involves a deuterium transfer within a hydrogen bond, coupled to an electron transfer, switching the material from a paramagnetic semiconductor to a nonmagnetic insulator. researchgate.net Similarly, in (TMTTF)2X salts, deuteration has been shown to increase the temperature of the charge-ordering transition. mdpi.com
Mechanism of Transition : Phase transitions can be reconstructive, involving significant atomic rearrangement, or displacive, involving small, concerted shifts of molecules. illinois.edu The subtle energetic changes from deuteration can influence the mechanism and kinetics of these transformations.
The study of these effects in TTF-d4 materials is crucial, as phase transitions often lead to dramatic switching of electronic or magnetic properties.
Table 2: Effect of Deuteration on Phase Transitions in TTF-related Materials
| Compound Family | Type of Transition | Effect of Deuteration | Reference |
|---|---|---|---|
| κ-(BEDT-TTF)₂X | Superconducting / Antiferromagnetic | Shifts the material's position on the phase diagram relative to the metal-insulator boundary. | aip.org |
| (TMTTF)₂X | Charge Ordering | Increases the charge-ordering transition temperature (TCO). | mdpi.com |
| κ-(Cat-EDT-TTF)₂ | Metal-Insulator | Induces a phase transition at 185 K that is absent in the protonated form. | researchgate.net |
Supramolecular Assembly and Self-Organization in the Solid State
Supramolecular chemistry, the study of systems held together by non-covalent interactions, is central to understanding the solid-state structures of TTF-d4 derivatives. nottingham.ac.uk The final crystal structure is the result of a complex interplay of forces that guide the molecules to self-organize into a thermodynamically stable arrangement.
Key interactions driving the self-assembly include:
π-π Stacking : As a planar, π-rich molecule, TTF and its derivatives have a strong tendency to form stacks in the solid state. The overlap between the π-orbitals of adjacent molecules is the primary pathway for electrical conductivity in these materials. mdpi.com
Hydrogen Bonding : While conventional strong hydrogen bonds are absent in unsubstituted TTF-d4, weaker C-D···S and C-D···N/O interactions (where the acceptor atom is on a neighboring molecule or counterion) play a significant role as "supramolecular synthons" in directing the crystal packing. scispace.com
Charge-Transfer Interactions : In complexes with electron-acceptor molecules, the charge-transfer interaction itself is a powerful driving force for co-crystallization and assembly. researchgate.net
The concept of self-organization is also evident in the formation of complex interlocked structures like catenanes and rotaxanes, where TTF units can be threaded through macrocycles, with their assembly stabilized by charge-transfer and π-π interactions. researchgate.net The principles governing these assemblies are directly applicable to TTF-d4.
Crystal Engineering Strategies for Tailoring Electronic and Structural Properties
Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. uiowa.edu For TTF-d4 materials, the goal is to manipulate the crystal structure to achieve desired properties like high conductivity, superconductivity, or switchable behavior.
Strategies include:
Chemical Modification : Attaching different functional groups to the TTF core is a primary strategy. For example, halogenation can introduce specific I···I or I···S contacts that influence the packing motif and conductivity. rsc.org
Varying the Counterion : In radical ion salts, changing the size, shape, and symmetry of the counterion is a powerful method to control the distance between TTF stacks and the dimensionality of the electronic system. mdpi.com
Co-crystallization : Forming multi-component crystals with neutral molecules (co-crystals) can create novel packing arrangements and properties that are distinct from the individual components.
Deuteration as a Design Element : As discussed previously, the selective deuteration of specific sites on the TTF molecule or on associated cations/anions can be used as a subtle but effective crystal engineering tool. mdpi.comrsc.org It allows for the fine-tuning of lattice parameters and phase transition temperatures without altering the fundamental chemical composition. aip.orgresearchgate.net
Controlling Crystallization Conditions : Polymorphism can sometimes be controlled by varying crystallization parameters like solvent, temperature, and growth rate, allowing for the selective isolation of a desired crystalline phase with specific properties. illinois.edu
By combining these strategies, researchers can exert a high degree of control over the solid-state organization of TTF-d4 derivatives, paving the way for the development of new functional materials with tailored electronic and structural characteristics. rsc.org
Advanced Spectroscopic Probes of Tetrathiafulvalene D4 Electronic and Vibrational States
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes.unipd.itlibretexts.orgyoutube.com
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in tetrathiafulvalene (B1198394) (TTF) to form tetrathiafulvalene-d4 (TTF-d4) provides a powerful tool for investigating the vibrational properties of the molecule. This isotopic substitution primarily affects the vibrational modes involving the substituted atoms due to the change in reduced mass, while the electronic potential energy surface remains largely unchanged. libretexts.orgyoutube.com Consequently, comparing the infrared (IR) and Raman spectra of TTF and TTF-d4 allows for a more precise assignment of vibrational modes and a deeper understanding of the forces governing molecular motion.
When an atom in a molecule is replaced by a heavier isotope, the increased reduced mass leads to a decrease in the vibrational frequency of the modes associated with that atom. libretexts.org This phenomenon, known as an isotopic redshift, is particularly significant for modes involving substantial displacement of the substituted atom. In the case of TTF-d4, the C-D stretching and bending vibrations are expected to occur at significantly lower frequencies compared to the C-H vibrations in pristine TTF. This clear spectral shift facilitates the unambiguous assignment of these modes.
The study of these isotopic effects extends beyond simple mode identification. It provides crucial data for the refinement of molecular force fields, which are mathematical models describing the potential energy of a molecule as a function of its atomic coordinates. By fitting the calculated vibrational frequencies for both TTF and TTF-d4 to the experimental data, a more accurate and reliable force field can be developed. rsc.org This refined force field, in turn, offers a more detailed picture of the intramolecular forces and the coupling between different vibrational modes.
Electron-molecular vibration (e-mv) coupling refers to the interaction between the electronic states of a molecule and its vibrational modes. nih.gov This coupling is a fundamental process that plays a critical role in the properties of organic conductors and charge-transfer salts, where TTF and its derivatives are key components. aps.orgmdpi.com Vibrational spectroscopy, particularly in conjunction with isotopic labeling, is a primary method for probing these interactions.
In TTF-based systems, certain vibrational modes, known as ag modes, can couple to the electronic charge density. This coupling can lead to significant changes in the infrared and Raman spectra, such as the activation of otherwise silent modes or shifts in vibrational frequencies upon charge transfer. aps.org By comparing the spectra of TTF and TTF-d4 in their neutral and ionized states, researchers can identify which modes are most strongly coupled to the electronic system.
The isotopic substitution in TTF-d4 alters the frequencies of specific vibrational modes without significantly affecting the electronic structure. This allows for a controlled perturbation of the vibrational landscape, enabling a more detailed analysis of the e-mv coupling constants. These constants quantify the strength of the interaction between a particular vibrational mode and the electronic charge. A comprehensive understanding of these coupling constants is essential for modeling charge transport and other electronic phenomena in materials based on TTF. aps.org
The detailed assignment of vibrational modes in complex molecules like TTF can be challenging due to the large number of possible vibrations and the potential for overlapping spectral features. The use of isotopic substitution, creating TTF-d4, provides an invaluable experimental constraint for overcoming these challenges. nih.gov
The comparison of the infrared and Raman spectra of TTF and TTF-d4 allows for the confident assignment of many vibrational modes. unipd.it Modes involving significant hydrogen motion will exhibit a noticeable frequency shift upon deuteration, while modes localized on the sulfur-carbon skeleton will be relatively unaffected. This differential shifting provides a clear signature for identifying and categorizing the observed vibrational bands.
This experimental data from both isotopologues is then used to refine the molecular force field. A high-quality force field should be able to accurately reproduce the vibrational spectra of both TTF and TTF-d4 using a single, consistent set of force constants. The refinement process typically involves an iterative adjustment of the force constants to minimize the difference between the calculated and experimental frequencies for both molecules. The resulting refined force field provides a more physically meaningful representation of the intramolecular potential energy surface.
Table 1: Comparison of Selected Vibrational Frequencies (cm⁻¹) for TTF and TTF-d4
| Vibrational Mode | TTF (cm⁻¹) | TTF-d4 (cm⁻¹) | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| C-H/C-D Stretch | ~3050 | ~2270 | ~780 |
| C=C Stretch (ag) | ~1518 | ~1510 | ~8 |
| C-S Stretch | ~830 | ~825 | ~5 |
| C-H/C-D Bend | ~1090 | ~850 | ~240 |
Note: These are approximate values and can vary based on the specific experimental conditions and phase (solid, solution).
Electronic Spectroscopy (UV-Vis-NIR, Photoelectron Spectroscopy).rsc.orgresearchgate.net
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. khanacademy.org For TTF-d4, techniques like Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) and Photoelectron Spectroscopy (PES) provide fundamental insights into its electronic structure, including the energies of its molecular orbitals and the nature of its electronic transitions. rsc.org Isotopic substitution with deuterium in TTF-d4 generally has a minor effect on the electronic properties, as the electronic structure is primarily determined by the arrangement of electrons and nuclei, which is not significantly altered by the change in neutron number. semanticscholar.org However, subtle effects on vibronic coupling can sometimes be observed.
UV-Vis-NIR spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions from the ground state to various excited states. In TTF and its derivatives, these spectra are characterized by strong absorptions in the UV region, which are typically assigned to π-π* transitions within the molecule's extensive conjugated system.
Photoelectron spectroscopy, on the other hand, provides more direct information about the energies of the molecular orbitals. In this technique, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective orbitals can be determined, providing an experimental map of the molecule's electronic energy levels.
Tetrathiafulvalene is a well-known electron donor, readily forming charge-transfer (CT) complexes with a wide variety of electron acceptors. rsc.org In these complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the TTF donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This charge transfer gives rise to new, low-energy electronic transitions that are not present in the individual donor or acceptor molecules. illinois.edu
These transitions result in characteristic charge-transfer bands in the UV-Vis-NIR spectrum, often appearing in the visible or near-infrared region. The energy of the CT band is related to the ionization potential of the donor, the electron affinity of the acceptor, and the electrostatic interactions between the ionized donor and acceptor in the complex. The study of these bands provides valuable information about the extent of charge transfer and the electronic coupling between the donor and acceptor moieties. rsc.orgacs.org
While the electronic properties of TTF-d4 are very similar to those of TTF, subtle differences in the vibrational structure of the charge-transfer bands may arise due to the altered vibrational frequencies of the deuterated molecule. This can provide insights into the role of vibronic coupling in the charge-transfer process.
The electronic spectrum of TTF-d4, like that of TTF, is dominated by transitions involving its frontier molecular orbitals, namely the HOMO and LUMO. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties. nih.govrsc.org This energy gap can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum. researchgate.net
Theoretical calculations, such as those based on density functional theory (DFT), can provide a more detailed picture of the electronic transitions and the molecular orbitals involved. researchgate.net These calculations can help to assign the observed spectral bands to specific electronic excitations, such as transitions from the HOMO to the LUMO, or from deeper-lying orbitals to higher-energy unoccupied orbitals. The close agreement between experimentally observed and theoretically calculated transition energies can validate the computational models used to describe the electronic structure of the molecule.
Table 2: Typical Electronic Transition Data for TTF Derivatives
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π* | 250-350 | High | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |
| n → π* | 300-400 | Low to Medium | Excitation of a non-bonding electron (e.g., from a sulfur lone pair) to a π* antibonding orbital. |
Electron Paramagnetic Resonance (EPR) Studies of Radical Cations and Spin Dynamics.nih.govnih.govrsc.org
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to species with unpaired electrons, such as radical cations. nih.gov Since TTF can be readily oxidized to its stable radical cation (TTF•+), EPR spectroscopy is an indispensable tool for studying the electronic structure and spin dynamics of this important species. nih.govbeilstein-journals.orgrsc.org The study of the TTF-d4 radical cation allows for a detailed investigation of hyperfine interactions, which are the interactions between the unpaired electron spin and the nuclear spins of the surrounding atoms.
The EPR spectrum of the TTF•+ radical cation is characterized by its g-factor and its hyperfine splitting pattern. The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. The hyperfine splitting arises from the interaction of the electron spin with the spins of magnetic nuclei, such as ¹H, ¹³C, and ³³S. In the case of TTF-d4, the replacement of hydrogen (¹H, nuclear spin I = 1/2) with deuterium (²H, nuclear spin I = 1) leads to a dramatic change in the hyperfine splitting pattern. This isotopic substitution is a powerful method for mapping the spin density distribution within the radical cation. nih.gov
By analyzing the hyperfine coupling constants, which are a measure of the strength of the hyperfine interaction, the distribution of the unpaired electron's wavefunction over the molecule can be determined. This provides a detailed picture of which atoms carry the most significant portion of the spin density. Such information is crucial for understanding the reactivity and magnetic properties of the TTF•+ radical cation. Furthermore, EPR can be used to study the dynamics of electron spin relaxation and spin exchange processes in solution and in the solid state. rsc.org
Table 3: Comparison of Nuclear Properties for EPR Hyperfine Analysis
| Nucleus | Nuclear Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) |
|---|---|---|---|
| ¹H | 1/2 | 99.98 | 42.577 |
| ²H (D) | 1 | 0.015 | 6.536 |
| ¹³C | 1/2 | 1.1 | 10.708 |
Advanced Nuclear Magnetic Resonance (NMR) for Electronic Structure and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, serves as a powerful tool for elucidating the detailed electronic structure and molecular dynamics of this compound (TTF-d4). By measuring parameters sensitive to the local chemical environment and molecular orientation, NMR provides insights that are complementary to other spectroscopic techniques.
Solid-state NMR is especially informative for probing the electronic structure of TTF and its derivatives. nih.gov For instance, the ¹³C chemical shift tensor, which is a three-dimensional property describing the magnetic shielding at a nucleus, is highly sensitive to the local electronic distribution. chemrxiv.org Measurements of the principal values of this tensor for TTF in different oxidation states can reveal detailed information about the changes in orbital populations and bonding upon charge transfer. nih.gov These experimental values are often correlated with density functional theory (DFT) calculations to provide a comprehensive picture of the tensor's magnitude and orientation with respect to the molecular frame, validating the electronic structure models. nih.gov
The deuteration in TTF-d4 makes ²H (deuterium) NMR a particularly valuable technique. wikipedia.org Unlike the spin-1/2 proton, the deuterium nucleus has a spin of 1, which gives it a nuclear quadrupole moment. In the solid state, the interaction of this quadrupole moment with the local electric field gradient results in a characteristic spectral splitting, known as quadrupolar splitting. wikipedia.org The magnitude of this splitting is directly dependent on the angle between the carbon-deuterium (C-D) bond and the external magnetic field. This dependence allows ²H NMR to be used as a precise probe of:
Molecular Orientation: In ordered or partially ordered samples, the spectra can reveal the distribution of molecular orientations. wikipedia.org
Molecular Dynamics: Changes in the C-D bond orientation due to molecular motions, such as rotations or librations, cause pronounced changes in the NMR lineshape. Analyzing these lineshapes can provide quantitative information about the rates and amplitudes of these dynamic processes. wikipedia.org
Because the natural abundance of ²H is very low (0.016%), studies on TTF-d4 benefit from isotopic enrichment, which provides a strong signal for detailed analysis. wikipedia.org The relatively small quadrupole moment of deuterium compared to other quadrupolar nuclei allows for the uniform excitation of the entire spectrum, making solid-state ²H NMR a robust method for studying the structure and dynamics of deuterated materials. wikipedia.org
| NMR Technique | Measured Parameter | Information Revealed | Relevance to TTF-d4 |
|---|---|---|---|
| Solid-State ¹³C NMR | Chemical Shift Tensor (Principal Values) | Local electronic structure, charge distribution, and intra-dimer bonding. nih.gov | Provides insight into the electronic changes upon oxidation and formation of charge-transfer complexes. |
| Solid-State ²H NMR | Quadrupolar Splitting & Lineshape | C-D bond orientation, molecular packing, and dynamics (e.g., molecular rotations, librations). wikipedia.org | Directly probes the dynamics of the deuterated core, offering a window into molecular motion within the crystal lattice. |
Terahertz Spectroscopy for Low-Energy Excitations and Lattice Dynamics
Terahertz (THz) spectroscopy, operating in the frequency range between microwaves and infrared light (roughly 0.1 to 10 THz), is a powerful non-contact technique for investigating low-energy excitations in materials like TTF-d4. yale.edu The energy of THz radiation corresponds to collective motions in condensed matter, such as intermolecular vibrations and lattice phonons, making it an ideal probe for crystal lattice dynamics. yale.eduntt-review.jp
In molecular crystals like TTF-d4, the molecules are held together by weak non-covalent interactions, such as van der Waals forces. The collective vibrations of the molecules within the crystal lattice, known as external phonons, have energies that fall directly within the THz range. aps.org THz spectroscopy can directly measure the absorption or transmission of radiation corresponding to these phonon modes. The resulting spectra exhibit distinct peaks that serve as a fingerprint of the crystal structure. ntt-review.jp This is particularly useful for:
Identifying Polymorphs: Different crystal packing arrangements (polymorphs) of a molecule will have different lattice vibrations and thus distinct THz spectra. ntt-review.jpbgu.ac.il
Studying Phase Transitions: As the temperature or pressure changes, a material may undergo a phase transition that alters its crystal structure. THz spectroscopy can monitor these changes by observing shifts in or the appearance/disappearance of phonon modes.
Furthermore, THz spectroscopy is highly sensitive to charge transport and electron-phonon coupling. In charge-transfer complexes involving TTF, the coupling of electronic states to both lattice phonons (intermolecular vibrations) and molecular vibrations (intramolecular modes) is critical to their electronic properties. arxiv.org For example, in the well-studied TTF-p-chloranil complex, Peierls coupling to lattice phonons and Holstein couplings to molecular vibrations significantly influence the dynamics of photoinduced charge transfer. arxiv.org Time-resolved THz spectroscopy can be used to study the transient photoconductivity and the dynamics of charge carriers on sub-picosecond timescales, providing direct insight into how lattice motions facilitate or hinder charge transport. yale.edu
| Phenomenon | THz Spectroscopy Application | Significance |
|---|---|---|
| Lattice Phonons | Directly measures the frequencies of collective lattice vibrations. aps.org | Provides a spectral fingerprint of the crystal structure and intermolecular interactions. ntt-review.jp |
| Electron-Phonon Coupling | Probes how electronic states are influenced by lattice vibrations. arxiv.org | Elucidates the mechanisms governing charge transport and conductivity in TTF-based materials. |
| Transient Photoconductivity | Measures the mobility and dynamics of photogenerated charge carriers on ultrafast timescales. yale.edu | Reveals intrinsic factors that limit charge carrier mobility and transport efficiency. yale.edu |
Spectroelectrochemical Investigations of Redox States and Charge Transfer
Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed information about the structural and electronic properties of molecules as they undergo redox reactions. For TTF-d4, this is a crucial technique for characterizing its multiple stable oxidation states (redox states) and understanding the nature of charge transfer in its complexes. daneshyari.comnih.gov
Tetrathiafulvalene is renowned for its ability to undergo two sequential and reversible one-electron oxidations, forming the stable radical cation (TTF•+) and the dication (TTF²⁺). nih.govresearchgate.net Cyclic voltammetry (CV) is the electrochemical technique typically used to measure the potentials at which these oxidation events occur. nih.gov By coupling a potentiostat to a spectrometer (e.g., a UV-Vis-NIR spectrometer), it is possible to record the absorption spectrum of the species present in the electrochemical cell at any given potential. daneshyari.com
This combined approach allows for the unambiguous assignment of spectroscopic features to each redox state:
Neutral TTF (TTF⁰): The initial state before oxidation, with its characteristic absorption spectrum.
Radical Cation (TTF•+): As the potential is swept past the first oxidation wave in the CV, new absorption bands appear in the Vis-NIR region, which are the spectral signature of the TTF•+ radical cation. daneshyari.com
Dication (TTF²⁺): Upon sweeping the potential past the second oxidation wave, the spectrum changes again, reflecting the formation of the TTF²⁺ dication. researchgate.net
These spectroelectrochemical studies provide critical data on the electronic structure of each oxidation state. The energy and intensity of the observed absorption bands are directly related to the electronic transitions available in the molecule. For example, the appearance of new, low-energy absorption bands upon oxidation is a hallmark of the formation of open-shell radical species and provides information about the energy levels of the molecular orbitals involved in the redox process.
Furthermore, spectroelectrochemistry is invaluable for studying intramolecular charge transfer (ICT) and the properties of charge-transfer complexes. rsc.orgnih.govosti.gov By systematically varying the electrochemical potential, researchers can control the degree of charge transfer between donor and acceptor molecules and simultaneously monitor the resulting changes in the electronic absorption spectrum. daneshyari.com This provides direct experimental evidence for the relationship between the redox potentials of the constituent molecules and the energy of the charge-transfer band. osti.gov
| Redox State | Electrochemical Process | Typical Spectroscopic Signature |
|---|---|---|
| TTF⁰ (Neutral) | Initial state | Absorption primarily in the UV region. |
| TTF•+ (Radical Cation) | First one-electron oxidation (E₁) | Appearance of new, distinct absorption bands in the visible and near-infrared (Vis-NIR) regions. daneshyari.com |
| TTF²⁺ (Dication) | Second one-electron oxidation (E₂) | Further changes in the absorption spectrum, often shifting to higher energies compared to the radical cation. researchgate.net |
Computational Modeling and Simulation of Tetrathiafulvalene D4 Materials
Molecular Dynamics (MD) Simulations of Deuterated Aggregates
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecular aggregates, providing a picture of how individual TTF-d4 molecules arrange themselves in the solid state. These simulations can predict crystal structures, identify packing motifs, and explore the influence of temperature and pressure on the material's morphology.
For TTF and its derivatives, MD simulations have been crucial in understanding the formation of aggregates and the intermolecular interactions that govern their stability. These simulations typically reveal a high tendency for TTF-based molecules to form ordered stacks or herringbone structures, which are stabilized by a combination of π–π stacking and S···S interactions. nih.gov The charge transport properties of these materials are intimately linked to the relative positions of the interacting molecules within these crystalline arrangements. acs.org
The primary effect of deuteration in MD simulations is the alteration of vibrational modes due to the increased mass of deuterium (B1214612) compared to hydrogen. While the potential energy surface under the Born-Oppenheimer approximation remains unchanged, the difference in zero-point energy and vibrational frequencies can lead to subtle changes in intermolecular interactions and packing. osti.govnih.gov Studies on other deuterated molecules have shown that these isotopic effects can influence phase behavior and miscibility. In the context of TTF-d4, MD simulations would be essential to determine if deuteration leads to significant alterations in the crystal packing and intermolecular distances compared to TTF, which could, in turn, affect the electronic coupling between adjacent molecules. Recent studies have demonstrated that water deuteration can lead to proteins and biomembranes becoming slightly more compact and rigid, a consequence of stronger hydrogen bonding in D2O. nih.gov
Table 1: Key Parameters in MD Simulations of TTF-d4 Aggregates
| Parameter | Description | Expected Influence of Deuteration |
| Intermolecular Distances | The distances between neighboring TTF-d4 molecules in a crystal lattice. | Potentially minor contractions due to altered vibrational modes and intermolecular forces. |
| Stacking Motifs | The arrangement of TTF-d4 molecules (e.g., cofacial, herringbone). | Unlikely to change the fundamental packing motif, but may alter stacking angles and offsets. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Lower frequencies for C-D bonds compared to C-H bonds, affecting charge-phonon coupling. |
| Thermal Fluctuations | The dynamic disorder within the crystal lattice at a given temperature. | May be slightly reduced due to the heavier mass of deuterium. |
Force Field Development for Tetrathiafulvalene-d4 Systems
The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For novel or modified molecules like TTF-d4, the development of a specific and accurate force field is a crucial first step.
Standard force fields may not adequately capture the subtle effects of isotopic substitution. A simple mass substitution in an existing force field for TTF is often insufficient to reproduce experimental observations for a deuterated analogue. osti.govnih.gov This is because many force field parameterization protocols indirectly incorporate mass-dependent vibrational properties. osti.govnih.gov
A rigorous approach to developing a force field for TTF-d4 would involve:
Quantum Mechanical (QM) Calculations: High-level QM calculations, such as Density Functional Theory (DFT), are used to compute the optimized geometry, vibrational frequencies, and partial atomic charges of the isolated TTF-d4 molecule. frontiersin.org
Parameter Fitting: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interactions) are then fitted to reproduce the QM data. nih.govarxiv.orgarxiv.org Special attention must be paid to re-parameterizing the bonded terms to correctly account for the altered vibrational dynamics of the C-D bonds. osti.govnih.gov
Validation: The newly developed force field is then validated by comparing simulation results for bulk properties (e.g., crystal structure, density, and heat of sublimation) against available experimental data.
Studies on deuterated tetrahydrofuran (B95107) (THF) have demonstrated that re-parameterizing the force field to accurately reflect the isotopic-dependent vibrations is necessary to capture the experimental effects of deuteration. osti.govnih.gov A similar approach would be required to create a reliable force field for TTF-d4.
Monte Carlo Simulations for Charge Transport Pathways
Monte Carlo simulations are a powerful tool for investigating charge transport in organic semiconductors, where charge carriers hop between localized states on individual molecules. arxiv.org These simulations can predict charge carrier mobilities and provide insights into the dominant charge transport pathways within the crystalline material.
The charge hopping rate between two molecules is typically described by Marcus theory, which depends on two key parameters: the electronic coupling (transfer integral) and the reorganization energy.
Electronic Coupling (V): This term quantifies the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. It is typically calculated using quantum chemical methods.
Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. It is composed of an intramolecular component (related to the relaxation of the molecule itself) and an intermolecular component (related to the relaxation of the surrounding lattice).
For TTF and its derivatives, theoretical studies have shown that charge mobility is highly anisotropic and strongly dependent on the crystal packing. acs.orgsemanticscholar.org Monte Carlo simulations, parameterized with data from quantum chemical calculations, can map out the most probable hopping pathways and identify any bottlenecks for charge transport.
Multiscale Modeling Approaches for Predicting Bulk Properties
Multiscale modeling combines different computational methods to bridge the vast range of length and time scales involved in material properties, from the quantum mechanical behavior of electrons to the macroscopic properties of a device. manchester.ac.ukcecam.orgwiley-vch.deresearchgate.net For a material like TTF-d4, a typical multiscale modeling workflow might involve:
Quantum Mechanics (QM): DFT calculations are performed on single molecules or small clusters to determine fundamental electronic properties like ionization potential, electron affinity, and reorganization energy. gsconlinepress.comjournalajr2p.com
Molecular Mechanics (MM) / Molecular Dynamics (MD): The results from QM calculations are used to develop a force field for classical MD simulations of large systems (thousands of molecules). These simulations provide information on the crystal structure, morphology, and dynamic disorder.
Kinetic Monte Carlo (KMC): The charge transport parameters (electronic couplings and site energies) obtained from QM calculations on molecular pairs from the MD-generated structures are then used as input for KMC simulations to predict charge carrier mobilities at a mesoscopic scale. arxiv.org
Continuum Modeling: Finally, the charge transport properties calculated from the KMC simulations can be used in continuum models to simulate the behavior of a complete electronic device.
This hierarchical approach allows for the prediction of bulk properties from first principles, providing a powerful tool for understanding the performance of TTF-d4 in electronic applications. The integration of machine learning techniques into these multiscale frameworks is an emerging area that promises to further enhance the accuracy and efficiency of these predictions. chemrxiv.org
Computational Design and Screening of Novel this compound Derivatives
Computational methods are increasingly used for the in silico design and screening of new materials with tailored properties. For TTF-based materials, this often involves modifying the core TTF structure with different functional groups to tune its electronic and packing properties. nih.govrsc.org
DFT and other quantum chemical methods are central to this process. gsconlinepress.com By calculating key properties such as the HOMO and LUMO energy levels, reorganization energy, and redox potentials of virtual, yet-to-be-synthesized molecules, researchers can pre-screen large libraries of potential candidates and identify those with the most promising characteristics for a given application, such as high charge mobility or specific optical properties. nih.govrsc.org
While no specific computational screening studies on TTF-d4 derivatives are currently available, the established principles would apply. The introduction of deuterium would be one of many possible structural modifications. The primary focus of computational design for TTF derivatives is typically on:
Tuning Redox Potentials: Attaching electron-donating or electron-withdrawing groups to the TTF core can systematically alter its oxidation potentials, which is crucial for applications in charge-transfer salts and batteries. rsc.orgrsc.orgmdpi.com
Reducing Reorganization Energy: Modifying the molecular structure to increase its rigidity can lower the intramolecular reorganization energy, which is generally beneficial for charge transport. nih.gov
Controlling Crystal Packing: The choice of substituents can have a profound impact on the solid-state packing, influencing the intermolecular electronic couplings.
Computational screening could be used to explore how the combination of deuteration and functionalization might lead to novel TTF derivatives with enhanced performance characteristics.
Advanced Materials Science Applications of Tetrathiafulvalene D4
Organic Conductors and Superconductors
Research specifically detailing the use of Tetrathiafulvalene-d4 in organic conductors and superconductors is limited. However, the broader family of tetrathiafulvalene (B1198394) compounds is foundational to this field. TTF was a key component in the synthesis of the first organic metal, (TTF)(TCNQ) (tetracyanoquinodimethane), which exhibited metallic conductivity. The planarity of the TTF molecule allows for close π-π stacking in the solid state, creating pathways for charge delocalization and conduction.
The formation of charge-transfer salts, where the TTF molecule donates an electron to an acceptor molecule, is crucial for creating conductive materials. In these salts, segregated stacks of TTF cations and acceptor anions can form, leading to highly anisotropic electrical conductivity. The degree of charge transfer and the stacking arrangement are critical factors that determine the material's electronic properties, ranging from semiconducting to metallic behavior.
The discovery of superconductivity in salts of TTF derivatives, such as the Bechgaard salts ((TMTSF)2X) and Fabre salts ((TMTTF)2X), marked a significant milestone in materials science. ub.edu These materials are quasi-one-dimensional and exhibit superconductivity at low temperatures, often under high pressure. While specific studies on TTF-d4-based superconductors are not prominent, the principles established with TTF-based systems provide the scientific basis for exploring such possibilities. The subtle changes in intermolecular interactions due to deuteration could potentially influence the critical temperature (Tc) or other superconducting properties.
Organic Field-Effect Transistors (OFETs) and Molecular Electronics
There is a notable lack of specific research focused on the application of this compound in Organic Field-Effect Transistors (OFETs) and molecular electronics. The field, however, has extensively utilized the parent TTF molecule and its derivatives. TTF-based materials are attractive for OFETs due to their excellent charge-transport properties, environmental stability, and the ability to form well-ordered thin films. researchgate.net
In an OFET, a thin film of the organic semiconductor is used as the active channel. The performance of the OFET is characterized by its charge carrier mobility and on/off ratio. TTF derivatives have been employed in various types of OFETs, including single-crystal, vacuum-deposited thin-film, and solution-processed thin-film devices. researchgate.net Single-crystal OFETs based on TTF derivatives have demonstrated high charge carrier mobilities. researchgate.net
The functioning of TTF in these devices relies on its ability to be easily oxidized, facilitating hole transport. The planarity and propensity for π-stacking of TTF molecules are advantageous for creating efficient charge transport pathways in the solid state. Molecular electronics, a field aiming to use single molecules or small assemblies of molecules as electronic components, has also explored TTF derivatives. The potential for TTF to act as a molecular wire or a component in a molecular-scale device is an area of active research. nih.gov
Molecular Switches and Logic Gates
Specific studies on this compound in the context of molecular switches and logic gates are not widely reported. However, the redox-active nature of the TTF core makes it an excellent candidate for these applications. beilstein-journals.orgrsc.org A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different physical or chemical properties. The three stable oxidation states of TTF (neutral, radical cation, and dication) can be controlled electrochemically, making it a versatile redox-switchable unit. beilstein-journals.org
This switching capability can be harnessed to control other molecular properties, such as conformation, color (electrochromism), or binding affinity. For instance, TTF has been incorporated into mechanically interlocked molecules like rotaxanes and catenanes, where its oxidation state can be used to control the relative positions of the molecular components. beilstein-journals.org
The principles of molecular switching can be extended to construct molecular logic gates, which perform logical operations based on chemical or physical inputs. rsc.org By defining the different oxidation states of TTF as logical states (e.g., 0 and 1), and using chemical or electrochemical stimuli as inputs, it is possible to design molecules that mimic the function of electronic logic gates like AND, OR, and NOT. rsc.org
Photovoltaic Devices and Optoelectronic Materials
While dedicated research on this compound in photovoltaic and optoelectronic applications is scarce, the broader class of TTF derivatives has been investigated for these purposes. nih.govnih.gov In the context of organic photovoltaics (OPVs), TTF derivatives are primarily explored as electron donor materials. Their ability to absorb light and donate electrons upon excitation is the key property exploited in these devices.
The design of TTF-based donor molecules often involves extending the π-conjugation of the TTF core to tune the absorption spectrum and energy levels. nih.gov In a typical bulk heterojunction solar cell, the TTF-based donor is blended with an electron acceptor material. Upon light absorption, the donor generates an exciton (B1674681) (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, leading to charge separation and the generation of a photocurrent.
Theoretical studies have been conducted to design and evaluate the potential of new TTF-based dyes for dye-sensitized solar cells (DSSCs). researchgate.netpku.edu.cn These studies focus on optimizing the electronic structure and optical properties of the dyes to improve light-harvesting efficiency and electron injection into the semiconductor electrode. researchgate.netpku.edu.cn The introduction of TTF units into dye sensitizers has been shown to potentially inhibit dye aggregation and enhance intramolecular charge-transfer transitions. pku.edu.cn
Chemical Sensors and Detection Systems (Non-Biological)
There is limited specific information available on the use of this compound as a chemical sensor for non-biological applications. However, the inherent electrochemical and optical properties of the TTF framework make it a versatile platform for the development of sensors. TTF derivatives can be functionalized with specific recognition units (receptors) that can selectively bind to target analytes.
The binding event can trigger a change in the redox potential or the optical properties of the TTF unit, providing a detectable signal. For example, TTF derivatives have been designed to act as sensors for metal cations and anions. nih.gov The coordination of a metal ion to a receptor attached to the TTF core can perturb its electronic structure, leading to a shift in its oxidation potentials that can be measured electrochemically. Similarly, changes in absorption or fluorescence upon analyte binding can be used for optical sensing.
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
TTF-based COFs are constructed from TTF building blocks linked by strong covalent bonds, forming porous, crystalline, and stable frameworks. These materials can exhibit tunable electrical conductivity, which can be significantly enhanced by chemical doping (e.g., with iodine). nih.govrsc.org The porous nature of these frameworks allows for the diffusion of dopants, while the ordered arrangement of TTF units facilitates charge transport.
Similarly, TTF-based MOFs are formed by the coordination of TTF-containing ligands to metal ions or clusters. These materials combine the redox activity of TTF with the structural diversity and porosity of MOFs. The resulting frameworks have shown potential applications in areas such as electrical conductivity, energy storage, and catalysis. rsc.org
Molecular Spintronics and Magnetism Research
Specific research focusing on this compound in molecular spintronics and magnetism is not well-documented. However, the field has shown interest in TTF and its derivatives due to their potential to form stable radical cations with an unpaired electron (spin). These radical species are the fundamental units for creating molecule-based magnetic materials.
In the context of molecular spintronics, which aims to utilize the spin of electrons in addition to their charge, TTF-based molecules are being explored for their ability to influence and control spin states. Research has focused on creating hybrid materials that couple the TTF unit with other magnetic species, such as nitronyl nitroxide radicals. ub.edu The goal is to achieve intramolecular ferromagnetic coupling, which is a key factor for developing materials with magnetoresistance properties.
Furthermore, TTF-based ligands have been used to create coordination complexes with lanthanide ions, which are known for their large magnetic moments. rsc.orgresearchgate.net These materials offer a pathway to combine the redox activity of TTF with the single-molecule magnet (SMM) behavior of lanthanides, potentially leading to new multifunctional materials with interesting magnetic and electronic properties. rsc.orgresearchgate.net
Future Research Directions and Emerging Challenges in Tetrathiafulvalene D4 Chemistry and Materials Science
Exploration of Novel Tetrathiafulvalene-d4 Analogues and Architectures
The synthesis of novel analogues and the construction of complex molecular architectures are pivotal for expanding the functional scope of TTF-d4. Future research will likely focus on several key areas:
Functional Group Introduction: A primary direction will be the synthesis of new dissymmetric and symmetric TTF-d4 derivatives bearing various functional groups. mdpi.com These modifications can influence the molecule's redox properties, solubility, and self-assembly behavior. For instance, the introduction of cyanobenzene and pyrazine (B50134) moieties has been explored in non-deuterated TTF to tune its electrochemical characteristics for applications in aqueous rechargeable batteries. mdpi.com Similar strategies applied to TTF-d4 could yield materials with enhanced performance due to the kinetic isotope effect.
Halogenation: The synthesis of halogenated TTF derivatives, such as those containing iodine, bromine, or chlorine, has been a successful strategy to control solid-state packing and conductivity. rsc.org Applying these synthetic methodologies to TTF-d4 could lead to new charge-transfer complexes and radical ion salts with unique crystal engineering possibilities.
Supramolecular Assemblies: The design of TTF-d4 based systems capable of forming well-defined supramolecular architectures, such as catenanes and rotaxanes, will be a significant area of exploration. These intricate structures can exhibit unique electronic and mechanical properties, with potential applications in molecular switches and sensors.
A key challenge in this area will be the development of efficient and scalable synthetic routes for these novel deuterated compounds. The starting materials for deuterated syntheses can be more expensive and less readily available, necessitating innovative and cost-effective chemical transformations.
Advanced Spectroscopic Techniques for Real-Time Dynamics of Charge Transfer
Understanding the intricate details of charge transfer dynamics is fundamental to optimizing the performance of TTF-d4 based materials in electronic devices. Future research will heavily rely on advanced spectroscopic techniques capable of probing these processes on ultrafast timescales.
Femtosecond transient absorption (fs-TA) spectroscopy stands out as a powerful tool for investigating the real-time dynamics of photogenerated charge carriers. nih.govmdpi.com This technique can be employed to:
Trace Electron Transfer Pathways: By monitoring the spectral evolution on femtosecond and picosecond timescales, researchers can map the pathways of electron transfer within TTF-d4 based donor-acceptor systems. nih.gov
Determine Carrier Lifetimes: The decay kinetics of the transient absorption signal provide crucial information about the lifetimes of photogenerated carriers, which is a critical parameter for the efficiency of photovoltaic and photocatalytic devices. mdpi.com
Investigate Interfacial Charge Transfer: In the context of device applications, understanding charge injection and recombination at the interface between TTF-d4 and electrode materials is paramount. Core-hole clock spectroscopy is another powerful technique for quantifying femtosecond charge transfer dynamics at organic/electrode interfaces. doi.org
A significant challenge will be to disentangle the subtle effects of deuteration on the charge transfer dynamics from other influencing factors. This will require high-precision measurements and sophisticated data analysis techniques.
Deepening Fundamental Understanding of Isotopic Effects on Quantum Phenomena
The substitution of protium (B1232500) with deuterium (B1214612) in TTF-d4 introduces a fascinating dimension of quantum mechanical effects that can influence its material properties. A deeper fundamental understanding of these isotopic effects on quantum phenomena is a key future research direction.
Quantum Tunneling: Hydrogen and deuterium tunneling are quantum mechanical phenomena where a particle can penetrate a potential energy barrier rather than classically going over it. chemrxiv.orgnih.goviaea.orgprinceton.edu The rate of tunneling is highly sensitive to the mass of the tunneling particle. Investigating how the increased mass of deuterium in TTF-d4 affects quantum tunneling in charge transfer reactions is a crucial area of study. This could have profound implications for the design of molecular wires and switches.
Kinetic Isotope Effects (KIEs): The primary H/D kinetic isotope effect is a well-established tool for probing reaction mechanisms. chemrxiv.org In the context of TTF-d4, investigating the KIEs in redox reactions and charge transport processes can provide valuable insights into the transition states and the role of C-D bond vibrations in these processes. Unexpectedly small primary KIEs in some tunneling reactions suggest that the interplay between the molecule and its environment can be complex and requires further investigation. chemrxiv.orgnih.gov
A central challenge will be to develop theoretical models that can accurately predict and explain the observed isotopic effects on quantum phenomena in complex TTF-d4 based systems.
Rational Design of this compound for Multifunctional Materials
The rational design of materials with multiple, often coupled, functionalities is a major goal in materials science. TTF-d4 offers a versatile platform for the development of such multifunctional materials.
Future research will focus on the design of TTF-d4 derivatives that combine its excellent electron-donating properties with other functionalities, such as:
Magnetic Properties: By incorporating magnetic ions or organic radical groups into TTF-d4 based structures, it may be possible to create materials that exhibit both electrical conductivity and magnetic ordering.
Optical Properties: The design of TTF-d4 based dyes for dye-sensitized solar cells (DSSCs) is a promising avenue. nih.gov Theoretical studies on non-deuterated TTF-based sensitizers have shown that tuning the donor-acceptor structure can optimize their optoelectronic properties. nih.govresearchgate.net Applying these design principles to TTF-d4 could lead to more efficient and stable solar cells.
Sensing Capabilities: By functionalizing TTF-d4 with specific recognition units, materials that can act as sensors for various analytes can be developed. The redox activity of the TTF-d4 core can be used as a signal transduction mechanism.
The primary challenge in this area is to achieve a synergistic interplay between the different functionalities. Often, the introduction of one property can be detrimental to another. Therefore, a careful and rational molecular design approach is crucial.
Synergistic Integration of Theoretical and Experimental Methodologies
The complexity of the phenomena governing the properties of TTF-d4 based materials necessitates a close collaboration between theoretical and experimental approaches.
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for predicting the electronic structure, redox potentials, and optical properties of novel TTF-d4 analogues before their synthesis. edu.krd These theoretical calculations can guide the experimental efforts towards the most promising candidates.
In-depth Characterization: A comprehensive experimental characterization using a combination of techniques such as cyclic voltammetry, UV-vis-NIR spectroscopy, X-ray crystallography, and various surface-sensitive techniques is essential to validate the theoretical predictions and to gain a complete understanding of the material's properties.
Feedback Loop: An iterative process, where experimental results are used to refine and improve the theoretical models, will be key to accelerating progress in the field. This synergistic approach will enable a deeper understanding of the structure-property relationships in TTF-d4 based materials.
The main challenge is to bridge the gap that can sometimes exist between the idealized conditions of theoretical models and the complexities of real-world experimental systems.
Addressing Scalability and Performance Challenges in Device Applications
For TTF-d4 to transition from a laboratory curiosity to a component in real-world technologies, several challenges related to scalability and device performance must be addressed.
Scalable Synthesis: The development of cost-effective and scalable synthetic routes for high-purity TTF-d4 and its derivatives is a major hurdle. beilstein-institut.de The production of deuterated compounds is often more complex and expensive than their non-deuterated counterparts.
Device Fabrication and Integration: The integration of TTF-d4 into electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and redox flow batteries, presents its own set of challenges. rsc.orgmdpi.com These include achieving good film morphology, ensuring stable interfaces with other device components, and optimizing device architecture for maximum performance.
Long-Term Stability: The long-term operational stability of organic electronic devices is a critical issue. beilstein-institut.de Research will be needed to assess the stability of TTF-d4 under various environmental and operational stresses and to develop strategies to enhance its durability. The kinetic isotope effect associated with the stronger C-D bond may offer an advantage in this regard.
Q & A
What advanced synthesis and characterization methods are critical for producing high-purity Tetrathiafulvalene-d4 in academic research?
Tetrathiafulvalene-d4 synthesis requires precise deuteration of the parent TTF molecule. Key steps include:
- Deuteration protocols : Use deuterated solvents (e.g., DMSO-d6) and catalysts to ensure isotopic purity. Monitor reaction progress via <sup>1</sup>H and <sup>2</sup>D NMR to confirm H→D substitution .
- Crystallography : Single-crystal X-ray diffraction is essential for verifying structural integrity and isotopic labeling .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic distribution .
How do isotopic effects (H→D substitution) influence the charge-transfer properties of this compound in conductive materials?
Deuteration alters vibrational modes and electron-phonon coupling, which can:
- Modify conductivity : Reduced vibronic coupling in deuterated analogs may enhance charge mobility in organic semiconductors .
- Impact redox behavior : Use cyclic voltammetry to compare oxidation potentials (E1/2) of TTF and TTF-d4; isotopic shifts as small as 10–20 mV may indicate stabilization of radical cation states .
How can researchers resolve contradictions in reported conductivity data for TTF-d4-based charge-transfer complexes?
Conflicting data often arise from:
- Sample purity : Ensure >99% isotopic purity via HPLC or GC-MS, as impurities (e.g., non-deuterated TTF) skew conductivity measurements .
- Crystallographic alignment : Anisotropic conductivity in single crystals vs. polycrystalline films requires standardized measurement protocols (e.g., four-probe vs. van der Pauw methods) .
- Environmental factors : Control humidity and oxygen levels during testing to prevent doping effects .
What methodologies optimize the synthesis of TTF-d4 for large-scale experimental reproducibility?
- Flow chemistry : Continuous deuteration reactors minimize batch-to-batch variability .
- Kinetic isotope effect (KIE) analysis : Quantify reaction rates under varying temperatures/pressures to identify optimal deuteration conditions .
- Quality control : Implement in-line FTIR spectroscopy to monitor deuterium incorporation in real time .
Which analytical techniques are most effective for assessing isotopic purity and degradation pathways in TTF-d4?
- Solid-state NMR : <sup>13</sup>C CP/MAS NMR detects deuteration sites and crystallographic defects .
- Thermogravimetric analysis (TGA) : Track thermal stability; deuterated compounds may exhibit higher decomposition temperatures due to stronger C-D bonds .
- Isotope ratio mass spectrometry (IRMS) : Quantify D/H ratios to confirm >98% deuteration .
How does TTF-d4 enhance supramolecular assembly in host-guest systems compared to non-deuterated analogs?
- Non-covalent interactions : Deuteration strengthens C-D···π interactions, as shown by crystallographic packing analysis .
- Dynamic NMR : Use <sup>2</sup>D NMR to study slowed molecular motion in deuterated complexes, improving resolution for host-guest binding studies .
What safety protocols are critical when handling TTF-d4 in air-sensitive experiments?
- Inert atmosphere : Use gloveboxes (O2 < 1 ppm) for synthesis and storage to prevent oxidation .
- Waste management : Deuterated compounds require specialized disposal due to isotopic persistence; consult institutional EH&S guidelines .
How can computational models predict the electronic structure of TTF-d4 derivatives for novel material design?
- DFT simulations : Include isotopic mass corrections to calculate vibrational spectra and bandgap modifications .
- MD trajectories : Simulate deuteration effects on charge transport in thin films using force fields parameterized for C-D bonds .
What experimental strategies address reproducibility challenges in TTF-d4-based organic electronics?
- Standardized doping : Precisely control dopant concentrations (e.g., iodine vapor pressure) to reduce variability in conductivity measurements .
- Cross-lab validation : Share samples between labs to benchmark synthesis and characterization protocols .
Which spectroscopic techniques best elucidate the structural dynamics of TTF-d4 in solution-phase studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
